molecular formula C20H24O7 B11964781 3-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid CAS No. 111033-72-8

3-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid

Katalognummer: B11964781
CAS-Nummer: 111033-72-8
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: GUSXBPIONWQUKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids These compounds are characterized by the presence of a propanoic acid group attached to a phenyl ring, which in this case is substituted with methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde.

    Condensation Reaction: The aldehydes undergo a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding cinnamic acid derivatives.

    Hydrogenation: The cinnamic acid derivatives are then hydrogenated using a catalyst like palladium on carbon (Pd/C) to yield the desired propanoic acid compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenylpropanoic acids.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid would depend on its specific application. For example, if it exhibits anti-inflammatory properties, it might inhibit certain enzymes or signaling pathways involved in inflammation. The molecular targets and pathways would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propanoic acid
  • 3-(3,4,5-Trimethoxyphenyl)propanoic acid
  • 3-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid

Comparison

Compared to similar compounds, 3-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid may exhibit unique properties due to the presence of multiple methoxy groups, which can influence its reactivity and biological activity. The specific arrangement and number of methoxy groups can affect the compound’s solubility, stability, and interaction with biological targets.

Eigenschaften

CAS-Nummer

111033-72-8

Molekularformel

C20H24O7

Molekulargewicht

376.4 g/mol

IUPAC-Name

3-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C20H24O7/c1-23-15-7-6-12(8-16(15)24-2)14(11-19(21)22)13-9-17(25-3)20(27-5)18(10-13)26-4/h6-10,14H,11H2,1-5H3,(H,21,22)

InChI-Schlüssel

GUSXBPIONWQUKJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)C2=CC(=C(C(=C2)OC)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.